N-(4-Amino-2-methylphenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-2-methylphenyl)-3-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH-) attached to a benzene ring substituted with an amino group (-NH2) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-3-methylbenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Amino-2-methylphenyl)-3-methylbenzamide can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: N-(4-Amino-2-methylphenyl)-3-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- N-(4-Amino-2-methylphenyl)acetamide
- N-(4-Amino-2-methylphenyl)propanamide
- N-(4-Amino-2-methylphenyl)-4-chlorophthalimide
Comparison: N-(4-Amino-2-methylphenyl)-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide moiety, which imparts distinct chemical and biological properties. Compared to N-(4-Amino-2-methylphenyl)acetamide, it has a higher molecular weight and different reactivity due to the additional methyl group on the benzamide ring. This structural difference can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-13(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUECRLOQVDFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.